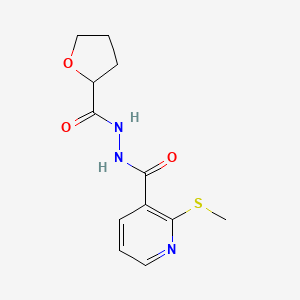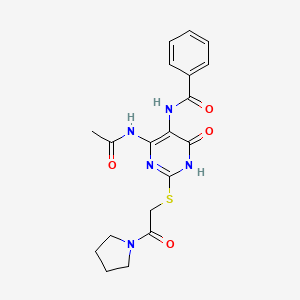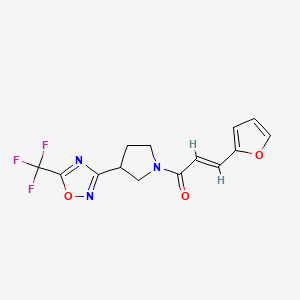![molecular formula C17H14N4O2S B2694867 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034288-58-7](/img/structure/B2694867.png)
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The compound also contains a furan ring and a pyrazole ring, both of which are also aromatic.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial, Anticancer Activities
A study highlights the facile synthesis of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives, starting from compounds with a backbone similar to the chemical . These synthesized compounds displayed significant antimicrobial and anticancer activities, particularly against various bacteria, fungi, and cancer cell lines like MCF-7 and HCT-116, suggesting their potential as templates for developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).
Reactivity and Electrophilic Substitution
Research on the reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole showcases its ability to undergo electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. This versatility underscores the compound's utility in organic synthesis, enabling the creation of various derivatives with potential biological and chemical applications (Aleksandrov & El’chaninov, 2017).
Antibacterial Agents Design
The design, synthesis, and QSAR studies of a novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the compound's framework can be leveraged to develop new antibacterial agents, addressing the urgent need for novel antibiotics due to rising antibiotic resistance (Palkar et al., 2017).
Cytotoxic Evaluation and EGFR Inhibition
A series of benzo[d]thiazole-2-carboxamide derivatives, structured similarly to the compound of interest, were evaluated for their cytotoxicity against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR). Some derivatives demonstrated moderate to excellent potency, indicating the potential of such compounds as EGFR inhibitors, which could lead to the development of targeted cancer therapies (Zhang et al., 2017).
Antimicrobial Activity and Molecular Characterization
The synthesis and antimicrobial evaluation of N-(thiazol-2-yl)furan-2-carboxamide, a compound with a core structure related to the chemical , showed good activity against a range of microorganisms. Its structure was extensively characterized using techniques like IR, NMR, and X-ray diffraction, demonstrating the importance of structural analysis in understanding the biological activity of such compounds (Cakmak et al., 2022).
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-1-2-15-16(7-12)24-11-19-15)18-4-5-21-9-14(8-20-21)13-3-6-23-10-13/h1-3,6-11H,4-5H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOKCXGYPVWDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C=C(C=N3)C4=COC=C4)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)

![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)

![3-[(Naphthalen-2-yloxy)methyl]benzoic acid](/img/structure/B2694800.png)

![6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694804.png)
![N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2694806.png)